molecular formula C22H19N3O3S2 B2645906 N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886933-84-2

N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2645906
CAS No.: 886933-84-2
M. Wt: 437.53
InChI Key: OXRPGGANTFNEIX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the aromatic ring using ethylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the benzamide structure: The final step involves the coupling of the benzo[d]thiazole derivative with 4-(ethylsulfonyl)benzoic acid and pyridin-2-ylmethylamine under appropriate reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethylsulfonyl group, for instance, may enhance its solubility and reactivity, while the benzo[d]thiazole and pyridin-2-ylmethyl moieties may contribute to its biological activity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)21(26)25(15-17-7-5-6-14-23-17)22-24-19-8-3-4-9-20(19)29-22/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRPGGANTFNEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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